2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
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Overview
Description
2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazaspirodecadienyl core, a chlorophenyl group, and a dimethylphenylacetamide moiety
Preparation Methods
The synthesis of 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of the triazaspirodecadienyl core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The chlorophenyl group is then introduced via electrophilic substitution reactions, and the dimethylphenylacetamide moiety is attached through amide bond formation. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but may include various derivatives with modified functional groups
Scientific Research Applications
2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazaspirodecadienyl core may interact with biological macromolecules, leading to changes in their activity or function. The chlorophenyl and dimethylphenylacetamide groups may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other triazaspirodecadienyl derivatives with different substituents on the phenyl and acetamide groups. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:
- 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
- 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
These similar compounds highlight the versatility of the triazaspirodecadienyl scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4OS/c1-16-4-9-20(17(2)14-16)26-21(30)15-31-23-22(18-5-7-19(25)8-6-18)27-24(28-23)10-12-29(3)13-11-24/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZHLXXJIHORLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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